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Compound of Interest

Compound Name: Boc-beta-iodo-D-Ala-OBzl

Cat. No.: B164712 Get Quote

Introduction

N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester, commonly referred to as Boc-β-iodo-D-

Ala-OBzl, is a protected amino acid derivative with significant potential in bioconjugation and

protein chemistry. Its structure incorporates a reactive iodo-substituent on the β-carbon, making

it an effective alkylating agent for targeting nucleophilic residues on biomolecules. The primary

target for this modification is the thiol group of cysteine residues, which allows for the formation

of a stable thioether bond.[1]

The molecule is equipped with two key protecting groups: the tert-butyloxycarbonyl (Boc) group

on the α-amine and the benzyl ester (OBzl) on the C-terminus.[2] These groups are stable

under the typical conditions required for cysteine alkylation, providing a latent amine and

carboxylic acid that can be selectively deprotected in subsequent steps for further, orthogonal

modifications.[3][4] This dual functionality makes Boc-β-iodo-D-Ala-OBzl a versatile tool for

researchers in drug development, proteomics, and chemical biology for applications such as

creating antibody-drug conjugates, introducing specific modifications into peptides, and labeling

proteins for analysis.

Chemical and Physical Properties
The properties of Boc-β-iodo-D-Ala-OBzl and its related stereoisomer are summarized below.

Proper storage at 2-8°C is recommended to ensure stability.
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Property Boc-β-iodo-D-Ala-OBzl Boc-β-iodo-L-Ala-OBzl

Synonyms
N-(tert-Butoxycarbonyl)-3-iodo-

D-alanine benzyl ester

N-(tert-Butoxycarbonyl)-3-iodo-

L-alanine benzyl ester

CAS Number 125942-79-2 10857-20-6

Molecular Formula C₁₅H₂₀INO₄ C₁₅H₂₀INO₄

Molecular Weight 405.23 g/mol 405.23 g/mol

Appearance Solid White to off-white solid

Melting Point 80-84 °C 78-80 °C

Optical Activity
[α]20/D +18±1°, c = 1% in

ethanol
[α]20/D −18.0°, c = 1 in ethanol

Storage Temperature 2-8°C 2-8°C

Mechanism of Action: Cysteine Alkylation
The primary application of Boc-β-iodo-D-Ala-OBzl in bioconjugation is the selective alkylation of

cysteine residues. The thiol side chain of cysteine is a potent nucleophile, particularly in its

deprotonated thiolate form (S⁻), which is favored at a pH slightly above neutral (pH ~8.0-8.5).

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The

thiolate anion attacks the electrophilic β-carbon of the alanine derivative, displacing the iodide

ion, which is an excellent leaving group. This results in the formation of a stable and irreversible

thioether linkage between the protein and the labeling reagent.

Caption: Sₙ2 reaction mechanism for cysteine alkylation.

Experimental Protocols
The following is a general protocol for the in-solution alkylation of cysteine residues in a purified

protein using Boc-β-iodo-D-Ala-OBzl. This protocol is a starting point and may require

optimization based on the specific protein and experimental goals.

Materials and Equipment
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Protein Sample: Purified protein with at least one cysteine residue in a suitable buffer (e.g.,

PBS, Tris).

Boc-β-iodo-D-Ala-OBzl: Labeling reagent.

Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.5.[5]

Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP).[5]

Alkylation Buffer: 50 mM Tris-HCl, pH 8.5.

Solvent for Reagent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Quenching Reagent: 1 M DTT.[5]

Equipment:

Microcentrifuge tubes (amber or covered in foil).

Vortex mixer.

Thermomixer or water bath.

pH meter.

Desalting columns (e.g., C18 spin columns) for sample cleanup.

Analytical equipment (e.g., LC-MS/MS system, SDS-PAGE setup).

Reagent Preparation
Reducing Agent Stock (DTT): Prepare a 1 M solution of DTT in ultrapure water. Store in

single-use aliquots at -20°C.

Boc-β-iodo-D-Ala-OBzl Stock: Prepare a fresh 100 mM stock solution in anhydrous DMF or

DMSO immediately before use. Protect from light.

General Protein Labeling Workflow
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The workflow involves denaturation and reduction of the protein to expose cysteine residues,

followed by alkylation with the reagent, quenching of the reaction, and finally, preparation for

downstream analysis.
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1. Protein Denaturation
(e.g., 8 M Urea, 37°C, 30 min)

2. Disulfide Reduction
(e.g., 10 mM DTT, 56°C, 1 hr)

Expose Cysteines

3. Alkylation
(Add Boc-β-iodo-D-Ala-OBzl)

(RT, 30-60 min, in dark)

Generate Free Thiols

4. Quench Reaction
(Add excess DTT)

Labeling

5. Sample Cleanup
(e.g., Desalting Column)

Stop Reaction

6. Downstream Analysis
(SDS-PAGE, Mass Spectrometry)

Remove Excess Reagents

Click to download full resolution via product page

Caption: Experimental workflow for in-solution protein labeling.
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Step-by-Step Procedure
Protein Solubilization and Denaturation:

Resuspend the protein sample (e.g., 100 µg) in Denaturation Buffer to a final

concentration of 1-2 mg/mL.

Vortex to ensure complete solubilization.

Incubate at 37°C for 30 minutes.[5]

Reduction of Disulfide Bonds:

Add the 1 M DTT stock solution to the denatured protein sample to a final concentration of

10 mM.[5]

Incubate at 56°C for 1 hour to reduce all disulfide bonds.[5]

Alkylation of Cysteine Residues:

Cool the sample to room temperature.

Add the freshly prepared 100 mM Boc-β-iodo-D-Ala-OBzl stock solution to a final

concentration of 20-25 mM. Note: A 2-fold molar excess over the reducing agent is a good

starting point.

Incubate the reaction in the dark (e.g., cover the tube with aluminum foil) at room

temperature for 30-60 minutes.[5]

Quenching of Excess Alkylating Agent:

Add 1 M DTT to a final concentration of 20-25 mM (equivalent to the alkylating agent

concentration) to quench any unreacted Boc-β-iodo-D-Ala-OBzl.[5]

Incubate in the dark at room temperature for 15 minutes.[5]

Sample Preparation for Analysis:
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For mass spectrometry, the sample can be prepared for enzymatic digestion. Dilute the

sample at least 5-fold with a suitable digestion buffer (e.g., 50 mM Tris-HCl, pH 8.5) to

reduce the urea concentration to below 1.6 M.[5] Proceed with trypsin digestion.

For SDS-PAGE analysis or other assays, remove excess reagents using a desalting

column or buffer exchange according to the manufacturer's instructions.

Applications and Considerations
Proteomics: Alkylation of cysteines is a standard step in sample preparation for mass

spectrometry to prevent disulfide bond formation, ensuring accurate protein identification and

quantification.[1]

Site-Specific Modification: This reagent can be used to introduce a protected amino acid onto

a specific cysteine. Subsequent deprotection of the Boc group (using acid, e.g., TFA) or the

benzyl ester (using hydrogenolysis) can provide a unique chemical handle for further,

orthogonal bioconjugation reactions.[3][6]

Drug Development: The reagent can be used to synthesize peptide-based drugs or antibody-

drug conjugates where precise modification is crucial.

Troubleshooting
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Issue Possible Cause Suggested Solution

Low Labeling Efficiency
Incomplete reduction of

disulfide bonds.

Use fresh DTT or TCEP;

optimize reduction time and

temperature.[5]

Inactive alkylating reagent.

Prepare the Boc-β-iodo-D-Ala-

OBzl solution fresh and protect

it from light.[5]

Off-Target Alkylation

Reaction pH is too high,

leading to modification of other

residues (e.g., lysine).

Maintain the reaction pH at or

below 8.5.[5]

High temperature or prolonged

reaction time.

Perform the alkylation step at

room temperature and

optimize the incubation time.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b164712#boc-beta-iodo-d-ala-obzl-for-bioconjugation-
and-protein-labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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